molecular formula C5H12O4S B1361071 1-Methoxypropan-2-yl methanesulfonate CAS No. 24590-51-0

1-Methoxypropan-2-yl methanesulfonate

Cat. No. B1361071
CAS RN: 24590-51-0
M. Wt: 168.21 g/mol
InChI Key: OFLUAKABUQZNOY-UHFFFAOYSA-N
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Description

1-Methoxypropan-2-yl methanesulfonate (MPM) is an organic compound that is widely used in a variety of scientific and industrial applications due to its unique properties. MPM is a colorless, volatile liquid that is a derivative of propionic acid and is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a solvent for a variety of organic compounds. In addition, MPM has been found to have numerous biological applications, including its use as a biomarker and a drug delivery system.

Scientific Research Applications

Synthesis and Characterization of Compounds

1-Methoxypropan-2-yl methanesulfonate is involved in the synthesis and characterization of various chemical compounds. For example, it reacts with diethyltin(methoxy)methanesulfonate and t-butylphosphonic acid to afford compounds with distinct three-dimensional self-assemblies. These compounds exhibit different binding modes and structural motifs, highlighting the role of 1-methoxypropan-2-yl methanesulfonate in the construction of complex molecular architectures (R. Shankar et al., 2011).

Microbial Metabolism

Methanesulfonic acid, closely related to 1-methoxypropan-2-yl methanesulfonate, plays a significant role in the biogeochemical cycling of sulfur. It serves as a sulfur source for various aerobic bacteria and supports the growth of specialized methylotrophs. This highlights the compound's importance in microbial metabolism and environmental sulfur cycling (Donovan P. Kelly & J. Murrell, 1999).

Chemical Transformations

1-Methoxypropan-2-yl methanesulfonate is utilized in chemical transformations, demonstrating its versatility in organic synthesis. Its reaction with different substrates leads to the synthesis of benzoxazoles, highlighting its role in facilitating regioselective transformations (Dinesh Kumar et al., 2008). Additionally, it is involved in the synthesis of highly reactive methanesulfonates, further emphasizing its utility in organic chemistry (T. W. Bentley et al., 1994).

Applications in Fuel Cells

Research has explored the potential of 1-methoxypropan-2-yl methanesulfonate derivatives for carbon dioxide absorption, aiming to utilize these compounds as advanced absorbent materials in fossil fuel processing. This underscores the compound's relevance in addressing environmental challenges and enhancing the efficiency of energy conversion processes (진유란 et al., 2012).

Methanogenic Microbial Electrolysis Cells

The compound's derivatives have been investigated in the context of microbial electrolysis cells (MECs), focusing on the archaeal communities that develop in these systems for methane production. This research contributes to our understanding of bioelectrochemical systems and the microbial processes involved in methane generation, offering insights into renewable energy technologies (M. Siegert et al., 2015).

properties

IUPAC Name

1-methoxypropan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLUAKABUQZNOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxypropan-2-yl methanesulfonate

CAS RN

24590-51-0
Record name 1-Methoxy-2-propanol methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, methanesulfonate
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Record name 1-methoxypropan-2-yl methanesulfonate
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Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (2.86 ml, 36.9 mmol) was added dropwise to an ice-cooled solution of 1-methoxy-2-propanol (3 ml, 30.7 mmol) and triethylamine (10.27 ml, 73.7 mmol) in dichloromethane (150 ml), and the reaction stirred at room temperature for 18 hours. The mixture was washed with water, then 2M hydrochloric acid, dried (MgSO4) and evaporated under reduced pressure to give the title compound as a yellow oil, 5.24 g.
Quantity
2.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
10.27 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

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